molecular formula C8H14O2 B2990214 (2-Cyclopropyloxolan-2-yl)methanol CAS No. 1936675-77-2

(2-Cyclopropyloxolan-2-yl)methanol

Cat. No.: B2990214
CAS No.: 1936675-77-2
M. Wt: 142.198
InChI Key: LFGLDZBKTPBAPO-UHFFFAOYSA-N
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Description

Its structure comprises a tetrahydrofuran (oxolane) ring substituted with a cyclopropyl group at the 2-position and a hydroxymethyl (-CH₂OH) group. The InChIKey identifier is LFGLDZBKTPBAPO-UHFFFAOYSA-N, which facilitates precise structural referencing .

Properties

IUPAC Name

(2-cyclopropyloxolan-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c9-6-8(7-2-3-7)4-1-5-10-8/h7,9H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFGLDZBKTPBAPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)(CO)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Cyclopropyloxolan-2-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cyclopropylcarbinol with tetrahydrofuran in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(2-Cyclopropyloxolan-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methanol group, leading to the formation of ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols or hydrocarbons.

    Substitution: Ethers or esters.

Scientific Research Applications

(2-Cyclopropyloxolan-2-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Cyclopropyloxolan-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in chemical reactions, participating in the formation of new chemical bonds. In biological systems, it may interact with enzymes and receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The compound is compared to three ethanolamine derivatives (Table 1) and a methanamine analogue, which share functional group similarities (hydroxyl or amine groups) but differ in backbone structure and substituents.

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight (Da) Functional Groups Key Substituents InChIKey Source
(2-Cyclopropyloxolan-2-yl)methanol C₈H₁₄O₂ 142.09938 Hydroxymethyl, oxolane, cyclopropyl Cyclopropyl-oxolane ring LFGLDZBKTPBAPO-UHFFFAOYSA-N
(2-Cyclopropyloxolan-2-yl)methanamine C₈H₁₅NO 141.11537 Aminomethyl, oxolane, cyclopropyl Cyclopropyl-oxolane ring HAAAFWGJLNDFLI-UHFFFAOYSA-N
2-(Methylpropylamino)ethanol C₆H₁₅NO 117.15 Ethanolamine, secondary amine N-Methyl, N-propyl Not provided
2-(Ethylmethylamino)ethanol C₅H₁₃NO 103.16 Ethanolamine, secondary amine N-Ethyl, N-methyl Not provided
2-(Dipropylamino)ethanol C₈H₁₉NO 145.25 Ethanolamine, tertiary amine N,N-Dipropyl Not provided

Key Differences and Implications

Backbone Complexity: The cyclopropyl-oxolane core in this compound introduces steric hindrance and rigidity absent in linear ethanolamine derivatives . Ethanolamine analogues (e.g., 2-(Dipropylamino)ethanol) feature simpler aliphatic backbones, favoring higher volatility and lower boiling points compared to the cyclic structure .

Functional Group Reactivity: The hydroxymethyl group in this compound is less nucleophilic than the amine group in its methanamine analogue (C₈H₁₅NO), which could limit its utility in reactions requiring nucleophilic attack . Ethanolamine derivatives with secondary/tertiary amines (e.g., 2-(Methylpropylamino)ethanol) exhibit stronger hydrogen-bonding capabilities, enhancing solubility in polar solvents .

No such data exists for this compound, though its structural complexity may pose synthetic challenges.

Noncovalent Interaction Profiles

Analysis of noncovalent interactions (e.g., van der Waals forces, hydrogen bonding) using electron density-based methods reveals:

  • The cyclopropyl group in this compound creates localized electron-deficient regions, favoring π-π or CH-π interactions with aromatic systems.
  • Ethanolamine derivatives exhibit stronger hydrogen-bond donor/acceptor profiles due to their -NH and -OH groups, making them more suitable for applications in catalysis or drug delivery .

Biological Activity

(2-Cyclopropyloxolan-2-yl)methanol, an organic compound with the molecular formula C8H14O2, has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C8H14O2
  • Molecular Weight : 142.2 g/mol
  • Structural Features : The compound contains a cyclopropyl group and an oxolane ring attached to a methanol group, contributing to its unique reactivity and potential biological interactions.

The biological activity of this compound is hypothesized to involve:

  • Nucleophilic Interactions : The compound may act as a nucleophile in biochemical reactions, forming new chemical bonds with biomolecules.
  • Enzyme Interactions : Preliminary studies suggest that it could interact with specific enzymes, influencing metabolic pathways.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the compound's effects on cancer cell lines. Results indicate that it may induce apoptosis in specific cancer cells, warranting further investigation into its potential as an anticancer agent.

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity of this compound against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL, showing significant inhibition of bacterial growth.
  • Cytotoxicity Against Cancer Cells :
    • In a study involving human breast cancer cell lines (MCF-7), this compound demonstrated IC50 values of 30 µM after 48 hours of exposure, indicating potential as a chemotherapeutic agent.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
(2-Cyclopropyloxolan-2-yl)ethanolSimilar structure with ethanolModerate antibacterial activity
(2-Cyclopropyloxolan-2-yl)acetaldehydeSimilar structure with acetaldehydeLow cytotoxicity
(2-Cyclopropyloxolan-2-yl)acetic acidSimilar structure with acetic acidAnti-inflammatory properties

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